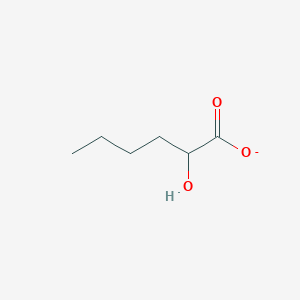![molecular formula C22H22ClN3O3 B1259574 18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)
18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ER-37328 involves multiple steps, starting with the preparation of the carbazole core structure. The synthetic route typically includes the following steps:
- Formation of the carbazole core through cyclization reactions.
- Introduction of the pyrimido group via condensation reactions.
- Functionalization of the carbazole core with the dimethylaminoethyl group.
- Final purification and conversion to the hydrochloride salt form .
Industrial production methods for ER-37328 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ER-37328 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole core.
Substitution: Substitution reactions can introduce different substituents on the carbazole core, potentially altering its biological activity
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ER-37328 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase II inhibition and DNA interaction.
Biology: Employed in cellular studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent due to its potent antitumor activity against various cancer cell lines.
Industry: Potential applications in the development of new anticancer drugs and therapeutic strategies .
Mechanism of Action
ER-37328 exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that catalyzes DNA topological reactions via a DNA breakage/reunion mechanism. The compound stabilizes the topoisomerase II-DNA cleavable complex, leading to the accumulation of double-strand DNA breaks and ultimately inducing cell death. This mechanism is similar to other topoisomerase II inhibitors but with unique binding properties that enhance its antitumor activity .
Comparison with Similar Compounds
ER-37328 is similar to other topoisomerase II inhibitors such as etoposide and doxorubicin. it has shown distinct advantages:
Higher Potency: ER-37328 inhibits topoisomerase II activity at lower concentrations compared to etoposide.
Overcoming Resistance: It can overcome P-glycoprotein-mediated resistance, which is a common issue with other topoisomerase II inhibitors.
Unique Binding Properties: The compound has unique binding properties to DNA, which may contribute to its enhanced antitumor activity
Similar compounds include etoposide, doxorubicin, and amsacrine, all of which are used in cancer chemotherapy but differ in their specific mechanisms and efficacy .
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-24(2)9-8-14-21(27)15-10-23-11-25-16-7-6-12-13(4-3-5-17(12)26)18(16)19(20(15)25)22(14)28;/h3,5,10-11,14H,4,6-9H2,1-2H3;1H |
InChI Key |
WTKWSQVGFMBOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1C(=O)C2=CN=CN3C2=C(C1=O)C4=C3CCC5=C4CC=CC5=O.Cl |
Synonyms |
12,13-dihydro-5-(2-(dimethylamino)ethyl)-4H-benzo(c)pyrimido(5,6,1- jk)carbazole-4,6,10(5H,11H)-trione hydrochloride ER-37328 ER37328 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



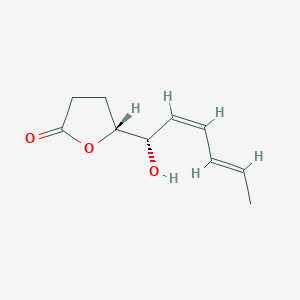
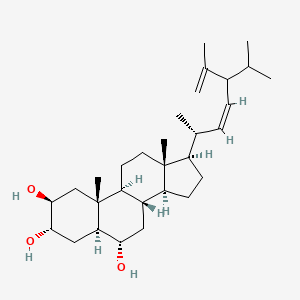
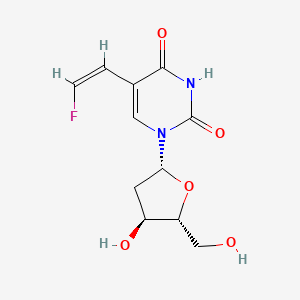
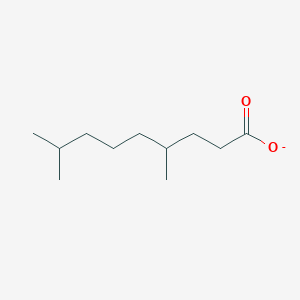
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)

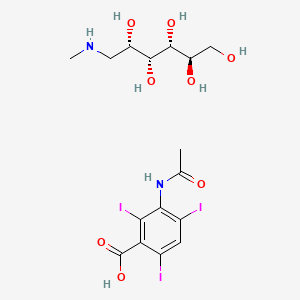
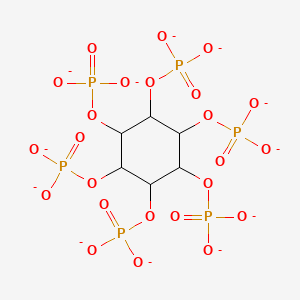
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)



